N-Boc-3,5-Difluoro-D-tyrosine
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Overview
Description
N-Boc-3,5-Difluoro-D-tyrosine is a derivative of tyrosine, an aromatic amino acid found in many proteins. The compound has the molecular formula C14H17F2NO5 and a molecular weight of 317.29 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 3 and 5 positions of the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3,5-Difluoro-D-tyrosine typically involves the protection of the amino group of 3,5-difluoro-D-tyrosine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using automated reactors and purification systems. The process would likely include steps such as crystallization, filtration, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3,5-Difluoro-D-tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing fluorine with an amine would yield an amino-substituted tyrosine derivative.
Deprotection Reactions: The major product is 3,5-difluoro-D-tyrosine after removal of the Boc group.
Scientific Research Applications
N-Boc-3,5-Difluoro-D-tyrosine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-3,5-Difluoro-D-tyrosine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and interactions with biological targets. The Boc group serves as a protecting group during synthesis, which can be removed to reveal the active amino acid . The fluorine atoms can enhance binding affinity and selectivity for specific molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3,5-Difluoro-L-tyrosine: Similar in structure but with the L-configuration instead of the D-configuration.
N-Boc-3,5-Difluoro-tyrosine: Without specifying the stereochemistry, this compound can refer to either the D- or L-form.
Uniqueness
N-Boc-3,5-Difluoro-D-tyrosine is unique due to its specific stereochemistry (D-form) and the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated or L-form analogs . The fluorine atoms can enhance metabolic stability and binding interactions, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXLQAYDCVCPC-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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